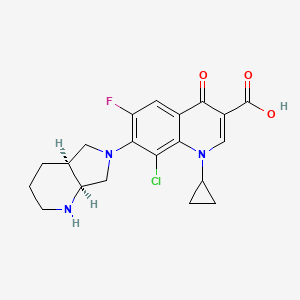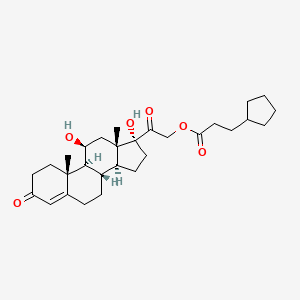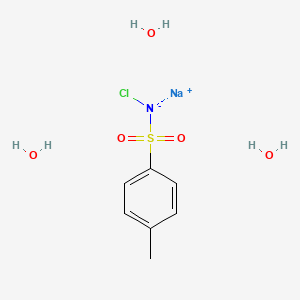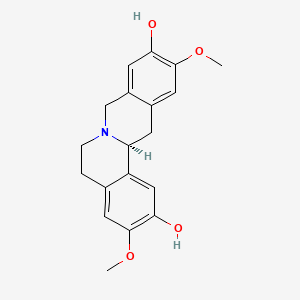
Govadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Govadine is a chemical compound that has recently gained attention due to its potential applications in scientific research. It is a synthetic derivative of a natural product called berberine, which is found in various plants and has been used in traditional medicine for centuries. Govadine has shown promise in various fields of research, including cancer treatment, diabetes management, and neurodegenerative diseases. In
Applications De Recherche Scientifique
Cognitive Deficits in Schizophrenia : Govadine has been evaluated for its effects on cognitive deficits in schizophrenia. A study found that l-Govadine, but not d-govadine, blocked the disruptive effects of MK-801 on paired-associate learning in rats, a model for cognitive impairment in schizophrenia. This indicates its potential as a treatment for cognitive symptoms of schizophrenia (Lins, Phillips, & Howland, 2015).
Antipsychotic Efficacy : Research involving the D- and L-stereoisomers of Govadine demonstrated that L-Govadine improved measures predictive of antipsychotic efficacy, such as positive symptoms in schizophrenia, through antagonism of DA-D2 receptors. In contrast, D-Govadine showed potential as a cognitive enhancer in tasks dependent on prefrontal cortex function (Lapish et al., 2014).
Dopamine D1 and D2 Receptor Modulation : Govadine targets both dopamine D1 and D2 receptors, showing promise for the treatment of both positive and negative symptoms of schizophrenia. Its unique interaction with dopamine receptors underlines its potential as an antipsychotic agent (Zhai, Miller, & Sammis, 2012).
Conditioned Avoidance Responding : A study comparing D,L-Govadine with other antipsychotics found that it produced a consistent effect across administrations in a conditioned avoidance responding task, suggesting a desirable profile for a candidate antipsychotic compound (Ashby, Lapish, & Phillips, 2015).
Effects on Conditioned Place Preference : Govadine has been studied for its effects on conditioned associations and extinction learning, particularly in the context of amphetamine or food reward. This research suggests Govadine's potential application in treating psychostimulant drug dependence (Nesbit, Dias, & Phillips, 2017).
Cognitive Flexibility and Schizophrenia : Govadine's effects on cognitive flexibility, a key deficit in schizophrenia, have been explored. The d-enantiomer improved set-shifting, a form of cognitive flexibility, suggesting its potential as a treatment for cognitive deficiencies related to schizophrenia (Dalton, Floresco, & Phillips, 2021).
Prepulse Inhibition and Schizophrenia : The effects of Govadine on prepulse inhibition (PPI), a measure of sensorimotor gating disrupted in schizophrenia, have been investigated. L-govadine, in particular, showed promise in blocking PPI disruption, supporting further testing of l-govadine as an antipsychotic (Lins, Marks, Phillips, & Howland, 2017).
Propriétés
Numéro CAS |
60342-43-0 |
|---|---|
Nom du produit |
Govadine |
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
Clé InChI |
FQPSOJRHFJUUMC-HNNXBMFYSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
SMILES canonique |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Autres numéros CAS |
60342-43-0 |
Synonymes |
(-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



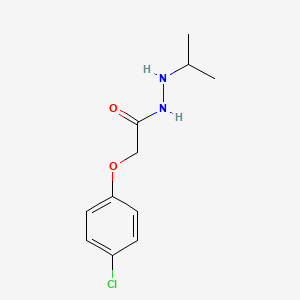
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
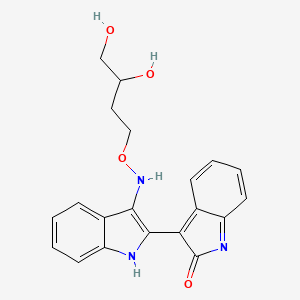
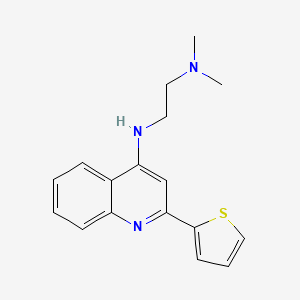
![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
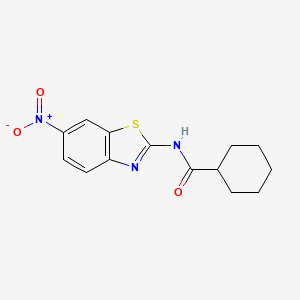
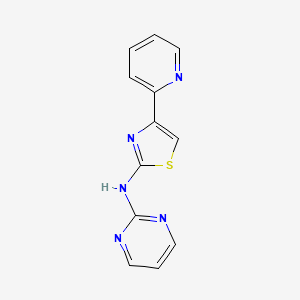
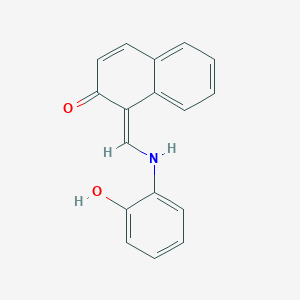
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
